molecular formula C21H26N2O B14010439 3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile CAS No. 35687-07-1

3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile

Cat. No.: B14010439
CAS No.: 35687-07-1
M. Wt: 322.4 g/mol
InChI Key: RMJBSQWMQBQVGK-UHFFFAOYSA-N
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Description

3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile is a complex organic compound with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-tert-Butyl-2-hydroxy[1,1’-biphenyl]-3-yl)methylamino]propanenitrile is unique due to its specific biphenyl structure and the presence of both hydroxy and amino functional groups

Properties

CAS No.

35687-07-1

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3-[(5-tert-butyl-2-hydroxy-3-phenylphenyl)methyl-methylamino]propanenitrile

InChI

InChI=1S/C21H26N2O/c1-21(2,3)18-13-17(15-23(4)12-8-11-22)20(24)19(14-18)16-9-6-5-7-10-16/h5-7,9-10,13-14,24H,8,12,15H2,1-4H3

InChI Key

RMJBSQWMQBQVGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)CCC#N

Origin of Product

United States

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